molecular formula C27H23ClN6O4S2 B2550325 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 391942-00-0

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B2550325
CAS RN: 391942-00-0
M. Wt: 595.09
InChI Key: FXMJDOYNZDZPOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of multiple aromatic rings (benzothiazole and triazole) likely contributes to the compound’s stability. The thioether and amide groups could be points of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The compound’s unique structure, combining benzothiazole, triazole, and benzamide moieties, makes it an intriguing candidate for heterocyclic chemistry. Researchers can explore its reactivity, functionalization, and potential as a building block for novel heterocyclic compounds. The catalyst-free microwave-assisted synthesis of benzoimidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in green media demonstrates its versatility . This synthetic approach expands the toolbox for creating diverse heterocycles, which are essential in drug discovery and materials science.

Optoelectronics and Photophysics

The compound’s photophysical properties are worth investigating. For instance, 2-(benzo[d]thiazol-2-yl)phenol (BTZ-OH), a related structure, exhibits dual fluorescence (enol emission and keto emission) due to excited-state intramolecular proton transfer (ESIPT) in solution. In solid films, only one emission is observed. Understanding these phenomena can guide the design of optoelectronic materials and sensors . Researchers can explore how the compound’s structure influences its photoluminescence and charge transport properties.

Solvent Effects and Proton Transfer

The compound’s excited-state intramolecular proton transfer (ESIPT) reaction is influenced by solvent polarity. Investigating this phenomenon sheds light on its behavior in different environments. Researchers can explore how solvent interactions affect its electronic properties and stability. Such insights are valuable for designing molecular probes and analytical tools .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the compound’s properties and potential applications. This could include testing its reactivity, studying its interactions with other molecules, and exploring its potential uses .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN6O4S2/c1-37-19-10-16(11-20(13-19)38-2)25(36)29-14-23-32-33-27(34(23)18-7-5-6-17(28)12-18)39-15-24(35)31-26-30-21-8-3-4-9-22(21)40-26/h3-13H,14-15H2,1-2H3,(H,29,36)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMJDOYNZDZPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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